Product packaging for 1-(Diphenylmethyl)-2-methylbenzene(Cat. No.:CAS No. 67881-19-0)

1-(Diphenylmethyl)-2-methylbenzene

Cat. No.: B15396243
CAS No.: 67881-19-0
M. Wt: 258.4 g/mol
InChI Key: CVNIJRPKIBADCH-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-2-methylbenzene (CAS 17016-20-5) is an organic solid with the molecular formula C20H18 and a molecular weight of 258.36 g/mol . It is characterized as a yellow to white solid and should be stored sealed in a dry environment at room temperature . This compound features the benzhydryl (diphenylmethyl) group, a common skeleton in organic chemistry known for its utility in chemical synthesis . The benzhydryl group is a key structural component in a range of bioactive molecules, notably in various classes of pharmaceuticals such as antihistamines and anticholinergics . As such, this compound serves as a valuable building block or intermediate in medicinal chemistry research for the development and synthesis of new therapeutic agents. It is also relevant in material science and general organic synthesis. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18 B15396243 1-(Diphenylmethyl)-2-methylbenzene CAS No. 67881-19-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67881-19-0

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

1-benzhydryl-2-methylbenzene

InChI

InChI=1S/C20H18/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15,20H,1H3

InChI Key

CVNIJRPKIBADCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Diphenylmethyl 2 Methylbenzene and Its Precursors

Catalytic Approaches to the Synthesis of 1-(Diphenylmethyl)-2-methylbenzene

Catalytic C-C bond-forming reactions are central to the modern synthesis of diarylmethanes. These methods primarily involve the cross-coupling of two aromatic fragments, typically utilizing a transition metal, organocatalyst, or photoredox system to facilitate the reaction.

Transition metals, particularly palladium and nickel, are powerful catalysts for the formation of C(sp²)-C(sp³) bonds, which is the key step in constructing the this compound framework. These reactions generally involve the coupling of a benzhydryl-type electrophile with an ortho-tolyl nucleophile, or vice versa.

Palladium catalysis is a cornerstone of modern organic synthesis, and numerous methods developed for diarylmethane synthesis can be applied to this compound. The Suzuki-Miyaura cross-coupling is a prominent example, where a benzhydryl electrophile (such as a halide or phosphate) is coupled with an arylboronic acid. organic-chemistry.org For the target molecule, this would involve the reaction of a benzhydryl derivative with 2-methylphenylboronic acid.

A notable strategy involves the palladium-catalyzed coupling of benzylic carbonates with arylboronic acids. This reaction, which can be catalyzed by a system generated from [Pd(η³-C₃H₅)Cl]₂ and a phosphine (B1218219) ligand like 1,5-bis(diphenylphosphino)pentane (B1273038) (dpppe), produces diarylmethanes in high yields. organic-chemistry.org Another approach utilizes benzylic phosphates, which couple effectively with arylboronic acids using palladium(II) acetate (B1210297) and triphenylphosphine. organic-chemistry.org

More recent advancements include the deprotonative cross-coupling of toluene (B28343) derivatives with aryl bromides. A (NIXANTPHOS)Pd catalyst system can activate the C-H bond of the methyl group in toluene, allowing it to couple with aryl halides. organic-chemistry.org A novel route also exists via the Pd-catalyzed α-arylation of benzyl (B1604629) ketones, which circumvents the need for traditional transmetalating reagents. nih.gov

Catalyst SystemCoupling PartnersKey FeaturesReference
Pd(OAc)₂, PPh₃Benzylic Phosphate + Arylboronic AcidEffective for a range of diarylmethanes. organic-chemistry.org
[Pd(η³-C₃H₅)Cl]₂, dpppeBenzylic Carbonate + Arylboronic AcidHigh yields for diarylmethane synthesis. organic-chemistry.org
(NIXANTPHOS)Pd, KN(SiMe₃)₂Toluene Derivative + Aryl BromideDirect C-H activation of the benzylic position. organic-chemistry.org
trans-PdBr(N-Succ)(PPh₃)₂Benzyl Halide + Arylboronic AcidApplicable to heteroaryl analogues. organic-chemistry.org

Nickel catalysis has emerged as a cost-effective and highly efficient alternative to palladium for synthesizing diarylmethanes. nih.govorganic-chemistry.org Nickel catalysts can mediate the cross-coupling of benzylic electrophiles with a variety of organometallic reagents. For example, a nickel-catalyzed reductive cross-coupling between benzyl chlorides and aryl chlorides can produce diarylmethanes in good to excellent yields using mixed PPh₃/NHC Ni(II) complexes. organic-chemistry.org

A significant advantage of nickel is its ability to activate substrates that are often challenging for palladium catalysts. One such method involves the cross-coupling of benzylic ammonium (B1175870) triflates with arylboronic acids, which proceeds under mild conditions with excellent functional group tolerance. organic-chemistry.orgchemicalbook.com This strategy offers a pathway for creating highly enantioenriched diarylethanes through chirality transfer. organic-chemistry.orgchemicalbook.com Furthermore, nickel catalysts, particularly with N-heterocyclic carbene (NHC) ligands, have been shown to cleave robust C(aryl)-OMe bonds, allowing methoxyarenes to couple with alkyl Grignard reagents. organic-chemistry.org In the context of this compound, a plausible route involves the coupling of benzhydryl chloride with an o-tolyl Grignard reagent catalyzed by a Ni(II) complex.

Catalyst SystemCoupling PartnersKey FeaturesReference
Ni(PPh₃)(NHC)Br₂Benzyl Chloride + Aryl ChlorideMagnesium-mediated reductive cross-coupling. organic-chemistry.org
Ni(cod)₂ / LigandBenzylic Ammonium Triflate + Arylboronic AcidMild conditions, excellent functional group tolerance. organic-chemistry.orgchemicalbook.com
NiCl₂(dppp) / NHC LigandMethoxyarene + Alkyl Grignard ReagentCleavage of stable C(aryl)-OMe bonds. organic-chemistry.org

Beyond palladium and nickel, research into more earth-abundant and sustainable metals for diarylmethane synthesis is expanding. Iron and copper have shown significant promise as catalysts for these transformations.

Iron-catalyzed cross-dehydrogenative coupling (CDC) reactions represent a powerful, atom-economical approach. For instance, an iron catalyst can facilitate the reaction between diarylmethanes and terminal alkynes to form complex alkenyl derivatives. nih.gov Another iron-catalyzed protocol allows for the direct C-C bond formation from C-H bonds by coupling diarylmethanes with 1,3-dicarbonyl compounds under mild conditions. nih.gov

Copper-based systems are also effective. A catalytic system comprising copper chloride, triethyl phosphite, and tetrabutylammonium (B224687) iodide enables the efficient cross-coupling of arylmagnesium halides (Grignard reagents) with benzylic phosphates, providing a versatile route to polyfunctionalized diarylmethanes. organic-chemistry.org

Catalyst SystemReaction TypeKey FeaturesReference
FeCl₃Cross-Dehydrogenative CouplingCouples diarylmethanes with 1,3-dicarbonyls. nih.gov
CuCl, P(OEt)₃, TBAICross-CouplingCouples aryl Grignards with benzylic phosphates. organic-chemistry.org

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for synthesizing diarylmethanes, thereby avoiding issues of metal toxicity and cost. A notable metal-free approach is the reductive cross-coupling of diarylborinic acids with N-tosylhydrazones derived from aldehydes or ketones. acs.org This method is practical, efficient, and demonstrates broad functional group tolerance, including for hydroxyl, halide, and amine groups, making it complementary to transition-metal-catalyzed techniques. acs.org The synthesis of this compound could be envisioned by reacting the N-tosylhydrazone of benzophenone (B1666685) with an ortho-tolylborinic acid derivative.

Additionally, advancements in classical reactions like the Friedel-Crafts benzylation have led to cleaner, more selective protocols that border on organocatalysis. The use of BF₃•OEt₂ to selectively activate an N-methyl hydroxamic acid-based leaving group allows for the benzylation of arenes under milder conditions, producing only non-toxic, metal-free byproducts. ethz.ch

Photoredox catalysis has revolutionized organic synthesis by using visible light to facilitate single-electron transfer (SET) processes, enabling reactions under exceptionally mild conditions. grantome.com While a specific protocol for this compound has not been detailed, the general strategy holds immense potential for the asymmetric synthesis of chiral diarylmethanes.

The combination of photoredox catalysis with organocatalysis is a particularly powerful strategy. grantome.com In this dual catalytic system, a photoredox catalyst (like a ruthenium or iridium complex) is excited by light and initiates a radical pathway, while a chiral organocatalyst controls the stereochemical outcome of the bond-forming step. This approach has been proposed for enantioselective α-alkylation and α-benzylation of aldehydes, demonstrating its potential for constructing complex chiral architectures. grantome.com Hypothetically, a photoredox-mediated radical-radical coupling between a radical generated from an o-xylene (B151617) derivative and a benzhydryl radical could lead to the target compound, with stereoselectivity potentially introduced if a prochiral center is involved.

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Multicomponent Reactions (MCRs) for Direct Synthesis of this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. nih.govjournalspub.com While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCR design can be applied to construct the core triarylmethane-like scaffold in a one-pot fashion. rsc.orgmdpi.com

One plausible, albeit hypothetical, MCR approach could involve the acid-catalyzed condensation of o-tolualdehyde, benzene (B151609), and a second equivalent of benzene or a more reactive phenylating agent. A more feasible and documented strategy involves the sequential one-pot synthesis of 1,1-diarylalkanes and triarylmethanes, which provides a template for assembling the target molecule. researchgate.net For instance, a one-pot, two-step procedure can be envisioned where benzaldehyde (B42025) is first reacted with a suitable ortho-tolyl nucleophile (e.g., o-tolylmagnesium bromide) and then, after a solvent change to enable a sequential cross-coupling, reacted with a phenyl nucleophile. researchgate.net Such strategies streamline the synthetic process, avoiding the isolation of intermediates and thereby reducing waste and resource consumption. nih.gov

Table 1: Conceptual Multicomponent Reaction for Diarylalkane Synthesis

Reactant AReactant BReactant CCatalyst/ConditionsProduct TypeKey Advantage
Benzaldehydeo-Tolylmagnesium BromidePhenylmagnesium Bromide1. THF, 60°C2. Toluene, 120°C1,1-DiarylalkaneOne-pot, sequential addition
o-Toluic AcidBenzeneBenzeneStrong Acid (e.g., TfOH)Triarylmethane derivativeHigh convergence
Diphenylmethanol (B121723)TolueneN/AAcid CatalystThis compoundDirect Arylation

This table presents conceptual MCR strategies based on established methodologies for similar structures. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound via Friedel-Crafts alkylation is an excellent case study for applying these principles.

A significant source of waste in chemical synthesis comes from organic solvents. Performing reactions under solvent-free conditions is a core tenet of green chemistry. The Friedel-Crafts benzylation of toluene can be effectively carried out without a solvent, often using a solid acid catalyst. chemijournal.comresearchgate.net This approach not only minimizes waste but can also lead to higher reaction rates and easier product isolation. For example, the benzylation of toluene with benzyl bromide can be catalyzed by K2FeZrP3O12 under solvent-free conditions, offering high yields and a greener profile. researchgate.net Another approach involves using one of the reactants, such as toluene, in excess to serve as the solvent, which can later be recovered and recycled.

Table 2: Comparison of Conventional vs. Solvent-Free Synthesis

ParameterConventional Method (e.g., in Dichloromethane)Solvent-Free Method
Solvent Chlorinated solvent (e.g., CH₂Cl₂)None or reactant in excess
Catalyst Stoichiometric AlCl₃Catalytic solid acid (e.g., Zeolite, supported acid)
Work-up Aqueous quench, phase separation, solvent evaporationDirect filtration of catalyst, distillation of product
Waste Halogenated organic waste, acidic aqueous wasteMinimal; recyclable catalyst and excess reactant
Environmental Impact HighLow

This table illustrates the environmental benefits of adopting solvent-free conditions for Friedel-Crafts type reactions. chemijournal.comresearchgate.net

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. scranton.edu An ideal reaction has a 100% atom economy, where all reactant atoms are incorporated into the final product. youtube.com The traditional Friedel-Crafts reaction to form this compound can be designed with different electrophiles, leading to vastly different atom economies.

Route A (Low Atom Economy): Using diphenylmethyl chloride as the electrophile. C₆H₅CH(Cl)C₆H₅ + C₇H₈ → C₆H₅CH(C₇H₇)C₆H₅ + HCl

Route B (High Atom Economy): Using diphenylmethanol as the electrophile. C₆H₅CH(OH)C₆H₅ + C₇H₈ → C₆H₅CH(C₇H₇)C₆H₅ + H₂O

The use of diphenylmethanol is significantly more atom-economical as the only byproduct is water, which is benign. In contrast, using diphenylmethyl chloride produces hydrogen chloride, a corrosive and hazardous byproduct. acs.orgnih.gov

Table 3: Atom Economy Calculation for Synthesis of this compound

RouteReactantsMolecular Weight of Reactants (g/mol)Desired ProductMolecular Weight of Product (g/mol)Byproduct(s)Molecular Weight of Byproducts (g/mol)Atom Economy (%)
ADiphenylmethyl chloride + Toluene202.69 + 92.14 = 294.83This compound258.36HCl36.4687.6%
BDiphenylmethanol + Toluene184.23 + 92.14 = 276.37H₂O18.0293.5%

Calculation based on the formula: % Atom Economy = (MW of desired product / Sum of MW of all reactants) x 100. This demonstrates the superior efficiency of the dehydrative pathway. scranton.edursc.org

The classic Friedel-Crafts reaction uses stoichiometric amounts of Lewis acids like AlCl₃, which are consumed during the reaction and generate large quantities of corrosive waste upon aqueous workup. google.comyoutube.com A cornerstone of green synthesis is the use of catalysts that are efficient, recyclable, and environmentally benign. rsc.org For the synthesis of diarylmethanes, several sustainable catalytic systems have been developed.

Solid Acid Catalysts: Materials like zeolites, clays, and supported acids (e.g., silica (B1680970) sulfuric acid) can effectively catalyze Friedel-Crafts alkylations. nih.govchemijournal.com These catalysts are easily separated from the reaction mixture by filtration and can be reactivated and reused multiple times, drastically reducing waste. nih.gov

Metal Triflate Catalysts: Lanthanide and other metal triflates (e.g., Sc(OTf)₃) are highly effective, water-tolerant Lewis acids that can be used in catalytic amounts and recycled. rsc.org

High-Valent Rhenium Oxides: Catalysts like Re₂O₇ have been shown to promote the dehydrative coupling of benzylic alcohols with arenes with high efficiency and minimal waste generation. rsc.orgthieme.de

Organocatalysts: Chiral phosphoric acids and other Brønsted acids can serve as metal-free catalysts for these transformations, offering an alternative to metal-based systems. rsc.orgrsc.org

Table 4: Examples of Sustainable Catalysts for Friedel-Crafts Type Reactions

Catalyst TypeExampleKey FeaturesRecyclability
Solid Acid Zeolite H-BEA, Montmorillonite K-10Heterogeneous, easy to separate, solvent-free conditions possibleHigh (multiple cycles with minimal loss of activity)
Metal Triflate Scandium(III) triflate (Sc(OTf)₃)Water-tolerant, low catalyst loading, high yieldsPossible with extraction or specialized ligands
High-Valent Metal Oxide Rhenium(VII) oxide (Re₂O₇)Activates alcohols directly, minimal wasteCatalyst can be recovered
Organocatalyst Ferroceniumboronic acidAir- and moisture-tolerant, metal-free productDemonstrated on a gram scale

This table summarizes modern catalytic systems that replace traditional stoichiometric Lewis acids, enhancing the sustainability of diarylmethane synthesis. nih.govrsc.orgrsc.org

Flow Chemistry Techniques for Scalable Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for scalability, safety, and efficiency. researchgate.net Friedel-Crafts reactions are often highly exothermic, and in batch reactors, this can lead to poor temperature control, side product formation, and safety hazards. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer and precise temperature control. researchgate.netrsc.org

A continuous flow setup for the synthesis of this compound would typically involve:

Pumps: Syringe or HPLC pumps to deliver precise flow rates of the reactant solutions (e.g., diphenylmethanol in toluene and a solution of an acid catalyst).

Reactor: A heated tube or microreactor where the solutions mix and react. The residence time is controlled by the reactor volume and flow rate.

Back-Pressure Regulator: To maintain the system under pressure, allowing for heating solvents above their atmospheric boiling points, which can accelerate reaction rates.

In-line Purification/Workup: The product stream can be passed through a scavenger resin to remove the catalyst or subjected to continuous liquid-liquid extraction for purification. pharmtech.com

This approach allows for safe, automated, and scalable production, where increasing output is achieved by running the system for a longer duration ("scaling out") rather than using larger, more hazardous batch reactors. researchgate.netd-nb.info

Stereocontrolled Synthesis Strategies for Chiral Analogues of this compound

The synthesis of chiral, non-racemic diarylmethanes is of great interest, as chirality is a key determinant of biological activity in many pharmaceutical compounds. Asymmetric Friedel-Crafts alkylation is a powerful tool for creating such molecules. mdpi.com This can be achieved by reacting a prochiral electrophile with an arene in the presence of a chiral catalyst.

For a molecule like this compound, introducing chirality would require creating an analogue with a stereocenter. A common strategy involves the enantioselective reaction of an arene with an electrophile activated by a chiral catalyst. Chiral Brønsted acids, such as chiral phosphoric acids (CPA), have emerged as highly effective catalysts for this purpose. rsc.orgrsc.org

The general mechanism involves the chiral catalyst activating an alcohol (like a substituted benzhydrol) to form a chiral ion pair with the resulting carbocation. The chiral environment of the catalyst then directs the nucleophilic attack of the arene (toluene) to one face of the carbocation, resulting in the formation of one enantiomer of the product in excess. rsc.org

Table 5: Catalysts for Asymmetric Synthesis of Diaryl- and Triarylmethanes

Catalyst TypeExample CatalystReaction TypeAchieved Enantioselectivity (ee)
Chiral Phosphoric Acid (CPA) TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)Alkylation of indoles with hydroxybenzhydryl alcoholsUp to 99%
Chiral Dirhodium Carboxylate Rh₂(S-PTAD)₄C-H insertion with diaryldiazomethanesUp to 99%
Chiral Aziridine-Phosphine-Cu(I) Copper(I) complex with chiral aziridine-phosphine ligandAlkylation of indoles with β-nitrostyrenesUp to 95%
Chiral Squaramide Cinchona-alkaloid derived squaramideMichael addition of pyrazolones to chromenesUp to 96%

This table highlights various chiral catalysts and their effectiveness in analogous asymmetric reactions, demonstrating the potential for synthesizing chiral derivatives of this compound. rsc.orgnih.govmdpi.comrsc.org

Asymmetric Catalysis in Benzyl Carbon Formation

The direct functionalization of C-H bonds has emerged as a powerful tool for the efficient construction of complex molecules. In the context of synthesizing this compound, asymmetric catalysis plays a pivotal role in controlling the stereochemistry at the newly formed benzylic stereocenter.

One of the most effective methods involves rhodium-catalyzed C-H insertion reactions. acs.org These reactions typically utilize a diaryldiazomethane, which, upon decomposition by a chiral dirhodium catalyst, generates a rhodium-carbenoid intermediate. This intermediate can then undergo an enantioselective C-H insertion into a suitable substrate. For the synthesis of a triarylmethane, this could involve the reaction of a diaryldiazomethane with an arene. A notable advancement is the rhodium-catalyzed C-H functionalization of cyclohexadienes with diaryldiazomethanes, which, after an oxidation step, yields chiral triarylmethanes with high enantioselectivity. acs.org For instance, the reaction of a diaryldiazomethane with 1,4-cyclohexadiene (B1204751) in the presence of a chiral rhodium catalyst can produce the triarylmethane scaffold with high enantiomeric excess (ee). acs.org The choice of the chiral ligand on the rhodium catalyst, such as derivatives of prolinate like Rh₂(S-DOSP)₄, is critical for achieving high levels of asymmetric induction. acs.orgnih.gov

Another powerful strategy combines nickel and photoredox dual catalysis for the asymmetric acylation of benzylic C(sp³)–H bonds. nih.govrsc.org This method allows for the coupling of simple alkylarenes with carboxylic acids to form α-aryl ketones with high enantioselectivity. nih.gov While this directly yields a ketone, it provides a precursor that can be further elaborated to the desired triarylmethane. Mechanistically, a photocatalyst generates a radical that abstracts a benzylic hydrogen, and the resulting radical intermediate is then coupled with an acyl-nickel complex in an enantioselective manner. nih.gov

Below is a table summarizing the performance of various catalytic systems in reactions analogous to the formation of triarylmethane precursors.

Catalyst SystemReactantsProduct TypeYield (%)ee (%)Reference
Rh₂(S-PTTL)₄Benzyl silyl (B83357) ether, AryldiazoacetateC-H Insertion ProductHigh95-98 nih.gov
Rhodium(II)/Chiral LigandDiaryldiazomethane, CyclohexadieneTriarylmethaneGoodup to 98 acs.org
Ni/Photoredox CatalystAlkylarene, Carboxylic Acidα-Aryl KetoneGoodHigh nih.gov
Rh₂(S-DOSP)₄Ethylbenzene, Methyl aryldiazoacetateBenzylic C-H ActivationModerateHigh acs.org

Chiral Auxiliary-Mediated Stereoselective Syntheses

Chiral auxiliary-mediated synthesis provides an alternative and robust approach to controlling stereochemistry. In this strategy, a chiral molecule (the auxiliary) is temporarily incorporated into one of the starting materials. It directs the stereochemical outcome of a key bond-forming reaction and is subsequently removed.

For the synthesis of this compound, a chiral auxiliary could be appended to either the diphenylmethyl or the o-tolyl precursor. For example, methods using chiral amines derived from amino acids have been successful in the asymmetric synthesis of α-alkylated aldehydes. uoa.gr An imine formed from an aldehyde and a chiral alkoxy amine can be metalated and then alkylated with high diastereoselectivity. This principle could be adapted by forming a chiral imine from o-tolualdehyde, followed by a diastereoselective addition of a diphenylmethyl nucleophile.

Another well-established approach involves the use of chiral oxazolidinones, famously known as Evans auxiliaries. These are widely used in asymmetric Diels-Alder reactions and alkylations. nih.gov A synthetic sequence could involve attaching an Evans auxiliary to an o-tolylacetic acid derivative. The resulting chiral enolate could then be reacted with a suitable diphenylmethyl electrophile. The steric bulk of the auxiliary would direct the approach of the electrophile, leading to the formation of one diastereomer preferentially. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product. nih.gov

The effectiveness of various chiral auxiliaries in inducing stereoselectivity is presented in the table below, based on analogous transformations.

Chiral AuxiliaryReaction TypeDiastereomeric/Enantiomeric ExcessKey FeaturesReference
(S)-LactateRh-catalyzed C-H Functionalization79-88% de, 68-85% eeUsed on an aryldiazoacetate precursor. nih.gov
(+)-8-PhenylneomentholAza-Diels-AlderHigh (87-96% de)Used in combination with a chiral imine. researchgate.net
Chiral OxazolidinonesDiels-Alder Reactionup to 93:7 drAuxiliary attached to the diene, followed by hydrolysis to yield chiral ketones with up to 92% ee. nih.gov
Chiral Alkoxy AminesAsymmetric Alkylation of Aldehydesup to 58% eeForms a chiral metalloenamine intermediate. uoa.gr

Chemical Reactivity, Reaction Mechanisms, and Transformation Studies of 1 Diphenylmethyl 2 Methylbenzene

Mechanistic Investigations of Electrophilic Aromatic Substitution on 1-(Diphenylmethyl)-2-methylbenzene

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. The introduction of an electrophile onto the aromatic ring of this compound is governed by the directing effects of the existing substituents: the methyl group and the diphenylmethyl group. Both are alkyl groups and are therefore activating and ortho, para-directing. vanderbilt.edunih.gov However, the sheer bulk of the diphenylmethyl group introduces significant steric hindrance that profoundly influences the regiochemical outcome of these reactions.

Regioselectivity and Steric Hindrance Effects

The two activating groups on this compound, the methyl and diphenylmethyl groups, direct incoming electrophiles to the positions ortho and para to themselves. This leads to potential substitution at positions 3, 4, 5, and 6. However, the regioselectivity will be heavily influenced by steric hindrance.

The positions ortho to the bulky diphenylmethyl group (positions 1 and 3) are sterically hindered. uwindsor.caharvard.edu Position 1 is already substituted, and position 3 is shielded by the large diphenylmethyl moiety, making electrophilic attack at this position unfavorable. The methyl group at position 2 also contributes to steric crowding, further disfavoring attack at position 3.

Consequently, electrophilic attack is most likely to occur at the positions that are electronically activated and sterically accessible. Position 4 is para to the methyl group and meta to the diphenylmethyl group. Position 6 is ortho to the methyl group and meta to the diphenylmethyl group. Position 5 is meta to the methyl group and para to the diphenylmethyl group.

Considering these factors, the primary sites for electrophilic substitution would be positions 4 and 6, which are activated by the methyl group. Between these two, the para position (4) is generally favored over the ortho position (6) when the directing group is associated with significant steric bulk, a principle that would apply here due to the adjacent diphenylmethyl group. core.ac.uk Substitution at position 5, while para to the large diphenylmethyl group, is less likely as it is meta to the activating methyl group.

A qualitative prediction of the regioselectivity for a typical electrophilic aromatic substitution, such as nitration, is presented in the table below, based on the principles of steric hindrance and electronic effects.

Position of SubstitutionElectronic EffectSteric HindrancePredicted Outcome
3Activated (ortho to methyl, ortho to diphenylmethyl)Highly hinderedMinor or no product
4Activated (para to methyl)Moderately hinderedMajor product
5Deactivated (meta to methyl)Less hinderedMinor product
6Activated (ortho to methyl)HinderedSignificant product, but less than position 4

Kinetic Isotope Effects in Aromatic Functionalization

The kinetic isotope effect (KIE) is a valuable tool for elucidating reaction mechanisms. libretexts.orgtaylorandfrancis.comslideshare.net In electrophilic aromatic substitution, a primary KIE is typically not observed (kH/kD ≈ 1) because the cleavage of the C-H (or C-D) bond is not the rate-determining step. core.ac.uk The rate-determining step is the initial attack of the electrophile on the aromatic ring to form the arenium ion intermediate. taylorandfrancis.com

For the electrophilic functionalization of this compound, it is expected that the reaction would exhibit no significant primary kinetic isotope effect. This is because the C-H bond scission occurs in a subsequent, fast deprotonation step that restores the aromaticity of the ring.

Studies on the Friedel-Crafts phenethylation of benzene-d6 (B120219) have shown no primary kinetic isotope effect, supporting the generally accepted mechanism for electrophilic aromatic substitution. core.ac.uk

ReactionSubstratekH/kDImplication
Friedel-Crafts PhenethylationBenzene (B151609) vs. Benzene-d60.977C-H bond cleavage is not rate-determining. core.ac.uk
Competitive PhenethylationBenzene vs. Benzene-d60.970Confirms the absence of a primary KIE. core.ac.uk

This data is from a study on benzene and is presented as an analogy for the expected behavior of this compound.

Radical Reactions Involving the Diphenylmethyl Moiety of this compound

The diphenylmethyl moiety of this compound contains a benzylic hydrogen that is susceptible to abstraction in radical reactions. The resulting diphenylmethyl radical is highly stabilized by resonance over the two phenyl rings.

Homolytic Bond Cleavage Pathways

The weakest C-H bond in this compound is the one at the benzylic position of the diphenylmethyl group. Homolytic cleavage of this bond leads to the formation of a resonance-stabilized diphenylmethyl radical. The bond dissociation energy (BDE) for the benzylic C-H bond in diphenylmethane (B89790) is significantly lower than that of other C-H bonds in the molecule, making it the most likely site for radical initiation.

Calculations have shown that substituents on the phenyl rings can influence the C-H bond dissociation energy of the benzylic hydrogen in toluene (B28343) derivatives. nih.gov Both electron-donating and electron-withdrawing groups can lower the BDE by stabilizing the resulting radical through spin delocalization. nih.gov In the case of this compound, the ortho-methyl group on one of the phenyl rings is expected to have a minor electronic effect on the stability of the diphenylmethyl radical.

The table below provides representative C-H bond dissociation energies for related compounds to illustrate the relative weakness of the benzylic C-H bond.

CompoundBondBond Dissociation Energy (kcal/mol)
TolueneC6H5CH2-H89.7
Diphenylmethane(C6H5)2CH-H83.5
Methane (B114726)CH3-H104.9

This data is from standard reference sources and is provided for comparative purposes.

Radical Addition and Cyclization Reactions

Once formed, the diphenylmethyl radical can participate in various radical reactions, including addition to unsaturated systems and cyclization reactions. While specific examples involving this compound are not documented, analogous systems demonstrate the potential for such transformations.

For instance, unstabilized alkyl radicals, which are electronically similar to the diphenylmethyl radical, can undergo intramolecular cyclization. nih.govnih.gov In the context of this compound, a radical cyclization could potentially occur if a suitable radical acceptor is present within the molecule, although this would require specific functionalization. More commonly, the diphenylmethyl radical would participate in intermolecular reactions, such as abstraction of a halogen atom from a suitable donor or addition to a multiple bond.

Metallation and Lithiation Chemistry of this compound

The metallation of aromatic compounds, particularly through lithiation, is a powerful synthetic tool for the regioselective introduction of functional groups. The presence of a directing metalation group (DMG) can facilitate the deprotonation of a specific ortho position. organic-chemistry.orgbaranlab.orgwikipedia.org

In this compound, neither the methyl group nor the diphenylmethyl group is a strong DMG. However, the acidity of the benzylic proton on the diphenylmethyl group is significantly enhanced, making it a likely site for deprotonation with a strong base like an alkyllithium reagent. This would lead to the formation of a diphenylmethyllithium species, which is a potent nucleophile.

Alternatively, under conditions that favor kinetic deprotonation of the aromatic ring, a process known as directed ortho-metalation (DoM) could occur if a suitable DMG were present on one of the phenyl rings. In the absence of a strong DMG, deprotonation of the aromatic rings is less likely than deprotonation of the benzylic position. However, if a stronger base is used, such as a superbase, multiple deprotonation events could be possible.

The table below summarizes the potential sites of lithiation in this compound and the likely outcome based on general principles.

Site of LithiationBaseDirecting GroupPredicted Outcome
Benzylic C-Hn-BuLiNone (acidic proton)Major product: 1-(diphenyl(lithio)methyl)-2-methylbenzene
Aromatic C-H (ortho to methyl)s-BuLi/TMEDAWeak (CH3)Minor or no product
Aromatic C-H (ortho to diphenylmethyl)s-BuLi/TMEDAWeak (diphenylmethyl)Minor or no product

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metallation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic compounds. nih.govuwindsor.cawikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. nih.govuwindsor.cawikipedia.orgorganic-chemistry.org In the case of this compound, the directing ability of the substituents on the tolyl ring is a key consideration.

The primary directing groups in this compound are the methyl group and the diphenylmethyl group. The methyl group is generally considered a weak directing group for ortho-lithiation. The diphenylmethyl group, lacking a heteroatom for chelation, is not a classical DMG. Therefore, the regioselectivity of metallation is not straightforward. In such cases, the kinetic acidity of the available protons often governs the site of lithiation. The ortho position to the methyl group (C6) and the ortho position to the diphenylmethyl group (C3) are the most likely sites for deprotonation. Competition experiments between toluene and diphenylmethane would be necessary to definitively establish the directing hierarchy. However, it is plausible that a strong organolithium base, such as n-butyllithium or sec-butyllithium, in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), could lead to a mixture of ortho-lithiated products. The steric bulk of the diphenylmethyl group might hinder lithiation at the C3 position, potentially favoring metallation at the C6 position, ortho to the less sterically demanding methyl group.

Transmetallation Reactions for Further Functionalization

The organolithium intermediates generated from the directed ortho-metallation of this compound can be further functionalized through transmetallation reactions. This process involves the exchange of the lithium atom with another metal, such as zinc, copper, or boron, to generate more stable and often more selective organometallic reagents.

For instance, the ortho-lithiated species can be treated with zinc chloride (ZnCl₂) to form an organozinc reagent. These reagents are known for their utility in Negishi cross-coupling reactions, allowing for the formation of new carbon-carbon bonds with various organic halides. Similarly, transmetallation with copper(I) salts, such as copper(I) cyanide (CuCN), would yield an organocopper reagent, which can participate in a range of coupling reactions, including the synthesis of biaryls and the introduction of various functional groups.

Furthermore, reaction of the organolithium compound with a trialkyl borate, followed by acidic workup, would produce the corresponding boronic acid. This versatile intermediate is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with a wide array of aryl, vinyl, and alkyl halides. The choice of the transmetallating agent and subsequent reaction conditions would allow for the tailored synthesis of a diverse library of derivatives of this compound.

Oxidative Transformations of this compound

The oxidation of this compound can occur at two primary sites: the methylene (B1212753) bridge and the aromatic rings. The selectivity of these transformations is dependent on the oxidizing agent and the reaction conditions.

Selective Oxidation of the Methylene Bridge

The methylene bridge in diphenylmethane and its derivatives is susceptible to oxidation. The benzylic C-H bonds are relatively weak and can be readily targeted by various oxidizing agents. For instance, oxidation of diphenylmethane with a strong oxidizing agent can yield benzophenone (B1666685). By analogy, the selective oxidation of the methylene bridge in this compound would be expected to produce 2-methylbenzophenone (B1664564) and benzene. This transformation could be achieved using reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or through catalytic oxidation with molecular oxygen in the presence of a suitable catalyst. The reaction proceeds through the formation of a benzylic radical or a carbocation intermediate, which is then further oxidized to the ketone.

Table 1: Potential Products from the Selective Oxidation of the Methylene Bridge

ReactantOxidizing AgentMajor Product
This compoundKMnO₄, H₂CrO₄2-Methylbenzophenone

Aromatic Ring Oxidation Pathways

The oxidation of the aromatic rings of this compound is more complex due to the presence of multiple potential reaction sites. The regioselectivity of this oxidation is influenced by the electronic effects of the substituents. The methyl group is an activating, ortho-, para-directing group, while the diphenylmethyl group is also weakly activating and ortho-, para-directing.

On the tolyl ring, oxidation would be directed to the positions ortho and para to the methyl group. However, the position para to the methyl group is substituted by the diphenylmethyl group. Therefore, oxidation is most likely to occur at the positions ortho to the methyl group (C3 and C5). On the unsubstituted phenyl rings of the diphenylmethyl moiety, oxidation would be less favored due to the absence of activating groups.

The atmospheric oxidation of related compounds like 2-methylnaphthalene, initiated by hydroxyl radicals, has been studied and proceeds via addition to the aromatic ring. researchgate.net A similar mechanism could be envisioned for this compound, leading to the formation of various hydroxylated and ring-opened products. The specific products would depend on the oxidant and reaction conditions.

Reductive Pathways of this compound

The reduction of this compound can involve the saturation of the aromatic rings or the cleavage of the carbon-carbon bonds.

Catalytic hydrogenation of the aromatic rings can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). researchgate.net Under forcing conditions (high pressure and temperature), all three aromatic rings could be reduced to their corresponding cyclohexyl derivatives, yielding 1-(Dicyclohexylmethyl)-2-methylcyclohexane. By carefully controlling the reaction conditions, it might be possible to achieve selective hydrogenation of one or two of the aromatic rings.

The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. nih.govchemicalbook.com Applying Birch reduction conditions to this compound would likely lead to a mixture of partially reduced products, with the regioselectivity influenced by the electron-donating nature of the alkyl and diphenylmethyl substituents.

Reductive cleavage of the C-C bond between the methylene bridge and one of the phenyl groups is another possible pathway, although it would require harsh conditions or specific catalytic systems designed for C-C bond activation. Some studies have reported the reductive cleavage of diphenylmethane derivatives under specific conditions. basf.com

Thermal and Photochemical Reactivity of this compound

The thermal and photochemical reactivity of this compound is less explored. However, based on the behavior of related compounds, some predictions can be made.

Thermally, diphenylmethane is relatively stable, but at high temperatures, it can undergo decomposition. nih.govrsc.org The thermal decomposition of this compound would likely involve the homolytic cleavage of the C-H bonds of the methylene bridge or the C-C bonds of the aromatic rings, leading to a complex mixture of smaller hydrocarbon fragments. Sonolysis of diphenylmethane has been shown to produce a polymer resembling crosslinked polystyrene, suggesting that similar polymerization could occur with its derivatives under ultrasonic irradiation. basf.com

Photochemically, aromatic compounds can undergo a variety of reactions, including cyclizations, rearrangements, and fragmentations. The presence of the diphenylmethyl moiety suggests the possibility of photochemical cyclization. For instance, some tetraphenylethylene (B103901) derivatives are known to undergo efficient photocyclization to form 9,10-diphenylphenanthrene (B1615557) derivatives upon UV irradiation. While a direct analogy is not certain, it is plausible that UV irradiation of this compound could induce intramolecular reactions, potentially leading to new polycyclic aromatic structures. The photolysis of diphenylmethane itself can lead to the formation of various radical species. rsc.org

Table 2: Summary of Potential Reaction Pathways

Reaction TypeReagents/ConditionsPotential Products
Directed Ortho-Metallation n-BuLi/TMEDAOrtho-lithiated derivatives
Transmetallation ZnCl₂, CuCN, B(OR)₃Organozinc, organocopper, boronic acid derivatives
Methylene Bridge Oxidation KMnO₄, H₂CrO₄2-Methylbenzophenone
Aromatic Ring Oxidation OH radicalsHydroxylated and ring-opened products
Catalytic Hydrogenation H₂/Pd, Pt, or Ni1-(Dicyclohexylmethyl)-2-methylcyclohexane
Birch Reduction Na/NH₃, EtOHPartially reduced aromatic rings
Thermal Decomposition High TemperatureFragmentation products
Photochemical Reaction UV lightPotential for cyclization and radical formation

Derivatization Strategies for Expanding the Chemical Space of this compound Analogues

The structural framework of this compound, also known as 1-(o-tolyl)diphenylmethane, offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. Derivatization can be strategically targeted at two primary locations: the methyl group of the tolyl moiety and the two phenyl rings of the diphenylmethyl group. These modifications allow for the systematic alteration of the compound's steric and electronic properties, which is crucial for various research applications.

Functional Group Interconversions on the Methyl Group

The benzylic methyl group on the tolyl ring is a key handle for a variety of functional group interconversions. Its reactivity is influenced by the adjacent aromatic system, making it susceptible to oxidation and halogenation reactions.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. Under strong oxidizing conditions, such as treatment with potassium permanganate (KMnO₄) in an alkaline solution followed by acidification, the methyl group is converted to a carboxylic acid. libretexts.org This transformation proceeds through a radical mechanism at the benzylic position. The bulky and stable diphenylmethyl group generally remains intact under these conditions. Milder oxidation conditions can potentially yield the corresponding alcohol or aldehyde. For instance, in metabolic studies of related compounds, cytochrome P450 enzymes are known to oxidize a methyl group to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

Halogenation: Free radical halogenation provides a pathway to introduce halogens into the methyl group. This reaction is typically initiated by UV light or heat in the presence of a halogen, such as chlorine (Cl₂) or bromine (Br₂). The reaction proceeds via a free radical chain mechanism, leading to the substitution of one or more hydrogen atoms of the methyl group with halogen atoms. libretexts.org This can result in the formation of (halomethyl), (dihalomethyl), and (trihalomethyl) derivatives, depending on the reaction conditions and stoichiometry of the halogen used. libretexts.org These halogenated intermediates are versatile precursors for further nucleophilic substitution reactions to introduce a wide array of other functional groups.

Table 1: Key Functional Group Interconversions of the Methyl Group

Starting Functional GroupReagents and ConditionsProduct Functional Group
-CH₃1. KMnO₄, NaOH, heat 2. H₃O⁺-COOH
-CH₃Cl₂ or Br₂, UV light or heat-CH₂X, -CHX₂, -CX₃ (X=Cl, Br)

Modifications of the Diphenyl Rings

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be performed on the phenyl rings. In the absence of strongly directing groups, substitution is anticipated to occur primarily at the ortho and para positions of each phenyl ring, analogous to the reactivity of benzene and diphenylmethane itself.

For the related isomer, 1-(diphenylmethyl)-4-methylbenzene, studies on electrophilic aromatic substitution on the tolyl ring have shown that the methyl group acts as an activating, ortho, para-director, while the bulky diphenylmethyl group sterically hinders substitution at the positions ortho to it. libretexts.org Consequently, nitration and chlorination of the para-isomer predominantly yield the 3- and 5-substituted products (ortho to the methyl group). By analogy, for this compound, the methyl group would activate the ring and direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the bulky diphenylmethyl group at position 1 would likely exert significant steric hindrance, influencing the final isomer distribution.

On the diphenylmethyl moiety, the two phenyl rings can also undergo electrophilic substitution. The substitution pattern on these rings would likely mirror that of diphenylmethane, favoring substitution at the para positions due to reduced steric hindrance.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Diphenyl Rings

ReactionReagentsPotential Products (on one phenyl ring)
NitrationHNO₃, H₂SO₄ortho-nitro, para-nitro derivatives
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃ortho-bromo/chloro, para-bromo/chloro derivatives
SulfonationFuming H₂SO₄ortho-sulfonic acid, para-sulfonic acid derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃ortho-acyl, para-acyl derivatives

Theoretical and Computational Investigations of 1 Diphenylmethyl 2 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which are based on the principles of quantum mechanics, can provide detailed information about electron distribution, molecular orbital energies, and the relative stabilities of different molecular arrangements.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for systems of the size of 1-(Diphenylmethyl)-2-methylbenzene.

The conformational preferences of this compound are primarily governed by the rotation around the single bonds connecting the central methane (B114726) carbon to the two phenyl rings and the tolyl group. These rotations give rise to a complex potential energy surface with multiple local minima (stable conformers) and transition states. The steric hindrance between the ortho-methyl group on the tolyl ring and the hydrogen atoms on the phenyl rings is a critical factor in determining the most stable conformations.

A DFT study would typically involve a systematic scan of the potential energy surface by varying the dihedral angles that define the orientation of the aromatic rings. For each conformation, the geometry is optimized to find the lowest energy structure. The relative energies of these optimized conformers indicate their relative populations at a given temperature. For instance, a study on the rotational barriers in N-benzhydrylformamides, which share the diphenylmethane (B89790) core, successfully utilized DFT calculations to estimate the energy barriers between different conformers. mdpi.com

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)
A451350.00
B90902.5
C01805.8

Note: The dihedral angles and relative energies in this table are hypothetical and for illustrative purposes only. Actual values would be determined through detailed DFT calculations.

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a highly accurate description of the electronic structure and bonding in a molecule. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer valuable insights into the nature of chemical bonds.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational space and the study of time-dependent properties.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., in a solvent or in the gas phase) and observing its trajectory over a period of nanoseconds or even microseconds. This would allow for the visualization of the rotational motions of the phenyl and tolyl rings and the transitions between different conformational states. The results of MD simulations can be used to calculate thermodynamic properties such as the free energy landscape of the molecule, which provides a more complete picture of conformational preferences than static energy calculations alone. Studies on the dynamics of aromatic rings in close proximity have shown that MD simulations can reveal complex correlated motions and the influence of the environment on conformational dynamics. rsc.orgtandfonline.com

Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of the HOMO and LUMO of this compound can provide insights into its behavior in chemical reactions.

The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). An FMO analysis of this compound would likely show that the HOMO is primarily located on the electron-rich aromatic rings, while the LUMO is distributed over the entire molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests lower reactivity. Computational studies on other organic molecules have demonstrated how FMO analysis can be used to understand and predict their chemical behavior. chemmethod.com

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-0.8
HOMO-LUMO Gap5.4

Note: The energy values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from quantum chemical calculations.

Reaction Pathway Elucidation Using Computational Methods

Computational chemistry can be used to map out the entire energy profile of a chemical reaction, from reactants to products, including the high-energy transition states that connect them. This provides a detailed understanding of the reaction mechanism.

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy. Identifying and characterizing the transition state is crucial for understanding the kinetics of a reaction. Computational methods allow for the precise location of transition state structures and the calculation of their energies.

For reactions involving this compound, such as electrophilic aromatic substitution or oxidation, computational chemists can model the approach of the reactant and calculate the energy changes along the reaction pathway. The structure corresponding to the energy maximum is the transition state. Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Computational studies on the synthesis of related triarylmethanes have utilized DFT to propose reaction mechanisms, which inherently involves the analysis of transition states. acs.org

Potential Energy Surface Mapping

The concept of a Potential Energy Surface (PES) is fundamental in computational chemistry, providing a landscape that connects molecular geometry to its energy. wayne.edu For a molecule like this compound, which has multiple rotatable bonds, the PES can be complex, with numerous minima (stable conformers) and saddle points (transition states). Mapping this surface is essential for understanding the molecule's flexibility and the pathways of conformational change.

Methodology

Conformational Search: The process begins with a conformational search to locate various energy minima. Algorithms can be employed to generate a wide range of initial structures, which are then optimized using quantum mechanical methods. nih.gov

Scan and Optimization: A relaxed PES scan would be performed by systematically rotating key dihedral angles, while optimizing the rest of the molecular geometry at each step. This helps to identify the lowest energy paths between different conformers.

Transition State Search: Once stable conformers are identified, methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Dimer methods are used to locate the transition state structures that connect them. nih.gov These calculations are vital for determining the energy barriers to rotation. nih.gov

Intrinsic Reaction Coordinate (IRC): Following the identification of a transition state, an IRC calculation can be performed to confirm that the saddle point correctly connects the two intended minima on the PES. nih.gov

Expected Findings

For this compound, the PES mapping would likely reveal several stable conformers distinguished by the relative orientations of the two phenyl rings and the methyl-substituted phenyl ring. The presence of the ortho-methyl group is expected to introduce significant steric hindrance, influencing the preferred conformations compared to the unsubstituted diphenylmethane. nih.gov This steric clash would likely result in higher energy barriers for rotation around the C-C bonds attached to the tolyl group.

An illustrative data table below shows the type of information that would be generated from a full PES analysis. The values are hypothetical and for demonstration purposes only.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Transition State to ConformerEnergy Barrier (kcal/mol)
A (Global Minimum) 0.00τ1: 45, τ2: 50, τ3: 180--
B 1.25τ1: -48, τ2: 55, τ3: 175TS-AB5.8
C 2.10τ1: 170, τ2: 48, τ3: -178TS-AC8.2

Note: The data in this table is hypothetical and serves to illustrate the expected output of a PES mapping study.

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, offering a powerful complement to experimental data. For this compound, these predictions can aid in its identification and provide insight into its electronic structure and vibrational modes.

Methodology

After obtaining the optimized geometries of the stable conformers from the PES analysis, spectroscopic properties can be calculated. Density Functional Theory (DFT) is a common and effective method for these predictions.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) are predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts for different conformers can be averaged, weighted by their predicted populations based on their relative energies, to get a final predicted spectrum.

Vibrational Spectroscopy (IR and Raman): Harmonic vibrational frequencies are calculated to predict the infrared and Raman spectra. These calculations identify the characteristic vibrational modes of the molecule, such as C-H stretches of the aromatic rings, the methyl group vibrations, and the complex skeletal modes. The shape of the valley around an energy minimum on the PES determines the vibrational spectrum. wayne.edu

Expected Findings

The predicted ¹H NMR spectrum would be complex, with distinct signals for the protons on the two phenyl rings and the tolyl group. The ortho-methyl group would cause a notable downfield or upfield shift for the adjacent aromatic protons due to its electronic and steric influence. Similarly, the ¹³C NMR spectrum would show distinct chemical shifts for the different aromatic carbons.

The predicted IR spectrum would exhibit characteristic peaks corresponding to:

Aromatic C-H stretching (~3100-3000 cm⁻¹)

Aliphatic C-H stretching from the central CH₂ group and the tolyl's CH₃ group (~3000-2850 cm⁻¹)

C=C stretching vibrations within the aromatic rings (~1600-1450 cm⁻¹)

The table below illustrates the kind of data that would be produced.

Spectroscopic DataPredicted Values (Hypothetical)
¹H NMR Chemical Shifts (ppm) Methyl Protons: 2.35; Methylene (B1212753) Protons: 4.10; Aromatic Protons: 7.1-7.5
¹³C NMR Chemical Shifts (ppm) Methyl Carbon: 21.5; Methylene Carbon: 55.0; Aromatic Carbons: 125-145
Key IR Frequencies (cm⁻¹) 3060 (Aromatic C-H Stretch); 2925 (Aliphatic C-H Stretch); 1605, 1495, 1450 (C=C Ring Stretch)

Note: The data in this table is hypothetical and serves to illustrate the expected output of computational spectroscopic predictions.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound Derivatives

QSRR modeling attempts to correlate the structural or property-based descriptors of a series of compounds with their chemical reactivity. For derivatives of this compound, a QSRR study could predict their reactivity in specific chemical reactions, such as oxidation or substitution.

Methodology

A QSRR study involves several key steps:

Dataset Creation: A series of derivatives of this compound would be defined. Substituents would be systematically varied on the phenyl and tolyl rings.

Descriptor Calculation: For each derivative, a range of molecular descriptors would be calculated using computational software. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological.

Model Development: A statistical model, often using multiple linear regression or machine learning algorithms, is built to find a mathematical equation that links the descriptors to an observed or calculated reactivity parameter (e.g., reaction rate constant, activation energy). For instance, computational studies have been used to support proposed reaction mechanisms, such as C-H bond oxidation pathways. mdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

Expected Findings

A QSRR model for this class of compounds could reveal important relationships. For example, it might be found that the rate of a hypothetical electrophilic substitution reaction on one of the rings is strongly correlated with the calculated charge on the target carbon atom and the energy of the Highest Occupied Molecular Orbital (HOMO).

A hypothetical QSRR equation could look like this:

log(k) = 0.85 * E(HOMO) - 2.5 * q(C) + 0.15 * V + c

Where:

log(k) is the logarithm of the reaction rate.

E(HOMO) is the energy of the HOMO.

q(C) is the partial charge on the reaction site carbon.

V is the molecular volume.

c is a constant.

This type of model would be invaluable for predicting the reactivity of new, unsynthesized derivatives, guiding experimental work and the design of molecules with desired properties.

Advanced Applications of 1 Diphenylmethyl 2 Methylbenzene in Non Biological Chemical Systems

Utilization as a Synthetic Precursor in Complex Organic Synthesis

The molecular architecture of 1-(Diphenylmethyl)-2-methylbenzene makes it a potentially valuable building block in the construction of complex organic molecules. Its diphenylmethyl group can serve as a bulky, lipophilic substituent, while the methyl-substituted phenyl ring offers a site for further functionalization.

Building Block for Natural Product Total Synthesis (Excluding Biological Activity)

In the realm of natural product total synthesis, the strategic incorporation of specific structural motifs is paramount. While no published total synthesis explicitly reports the use of this compound, its framework could theoretically be employed to construct certain classes of natural products. For instance, the diphenylmethane (B89790) unit is a feature in some alkaloids and other secondary metabolites. The synthesis of such compounds often involves the coupling of aromatic rings. The 2-methyldiphenylmethane (B1215975) core could be a precursor to sterically hindered biaryl systems or polycyclic aromatic structures after subsequent cyclization reactions.

Theoretically, the synthesis of a complex, polycyclic natural product could involve the initial preparation of a functionalized this compound derivative. The methyl group could be oxidized to a carboxylic acid or transformed into another functional group to enable further bond formations. The phenyl rings of the diphenylmethyl group could also be subjected to electrophilic substitution or metal-catalyzed cross-coupling reactions to build additional complexity.

Hypothetical Reaction Step Reagents and Conditions Potential Intermediate Target Structural Motif
Oxidation of Methyl GroupKMnO₄, heat2-(Diphenylmethyl)benzoic acidCarboxylic acid for amide coupling
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acyl-substituted derivativeKetone for further elaboration
Suzuki Cross-CouplingAryl boronic acid, Pd catalystArylated diphenylmethane derivativePolyaryl system

This table presents hypothetical synthetic transformations of this compound towards natural product synthesis intermediates.

Intermediate in the Synthesis of Advanced Materials Monomers

The synthesis of high-performance polymers often relies on monomers with rigid, aromatic backbones. This compound could serve as a precursor for such monomers. For example, derivatives of this compound could be used to synthesize monomers for polyaryletherketones (PAEKs), a class of thermoplastics known for their exceptional thermal stability and mechanical strength.

A plausible synthetic route would involve the functionalization of this compound to introduce reactive groups at specific positions. For instance, the introduction of hydroxyl and fluoro groups on the phenyl rings would enable its use in nucleophilic aromatic substitution polymerization reactions, a common method for synthesizing PAEKs. The bulky diphenylmethyl group could enhance the solubility of the resulting polymer and influence its final properties, such as glass transition temperature and crystallinity.

Role of this compound in Catalysis

The development of novel ligands is a cornerstone of modern catalytic science. The scaffold of this compound offers a platform for the design of new ligands for both homogeneous and heterogeneous catalysis.

Ligand Design and Synthesis based on the this compound Scaffold

The this compound structure can be envisioned as a scaffold for various types of ligands. For example, functionalization of the methyl group could lead to phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands. The steric bulk of the diphenylmethyl group would be a key feature of such ligands, potentially influencing the selectivity and activity of metal complexes derived from them.

For instance, bromination of the methyl group followed by reaction with lithium diphenylphosphide would yield a phosphine ligand. The resulting ligand would possess a unique steric profile due to the ortho-diphenylmethyl substituent. Such ligands are crucial in tuning the electronic and steric environment of a metal center in a catalyst, thereby controlling its reactivity and selectivity. nih.gov

Ligand Type Synthetic Approach from this compound Potential Catalytic Application
Phosphine LigandBromination of methyl group, followed by reaction with a phosphide (B1233454) source.Cross-coupling reactions (e.g., Suzuki, Heck)
N-Heterocyclic Carbene (NHC) PrecursorNitration, reduction to amine, and subsequent cyclization to form an imidazolium (B1220033) salt.Olefin metathesis, C-H activation
Chiral LigandAsymmetric functionalization of the diphenylmethyl group or the benzene (B151609) ring.Asymmetric hydrogenation, asymmetric allylic alkylation

This table outlines potential strategies for synthesizing ligands from this compound and their possible applications in catalysis.

Application in Homogeneous and Heterogeneous Catalysis (excluding enzyme mimicry)

Ligands based on the this compound scaffold could find application in a variety of homogeneous catalytic processes. The steric hindrance provided by the diphenylmethyl group could be advantageous in reactions where control of the coordination sphere of the metal catalyst is critical for achieving high selectivity. For example, in cross-coupling reactions, bulky ligands can promote reductive elimination and prevent catalyst deactivation.

For heterogeneous catalysis, this compound or its derivatives could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. The resulting material could act as a heterogeneous catalyst, combining the advantages of homogeneous catalysts (high activity and selectivity) with the ease of separation and recyclability of heterogeneous catalysts. For example, a phosphine ligand derived from this compound could be anchored to a polymer backbone and used in a continuous flow reactor.

Integration into Advanced Materials Science

The electronic and photophysical properties of the diphenylmethane moiety suggest that this compound could be a component of advanced materials. The presence of multiple phenyl rings allows for π-π stacking interactions, which are important in the design of organic electronic materials.

Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The introduction of electron-donating or electron-withdrawing groups onto the phenyl rings could be used to tune the HOMO and LUMO energy levels of the molecule, a key parameter in the design of organic semiconductors. The non-coplanar structure of the diphenylmethyl group might also be exploited to control the morphology of thin films, which is crucial for device performance. While specific research on this compound is lacking, the broader field of organic electronics heavily relies on the design and synthesis of novel aromatic compounds with tailored properties. sigmaaldrich.comresearchgate.net

Monomers for Polymer Synthesis (e.g., Polyarylates, Polyurethanes)

The inert hydrocarbon nature of this compound prevents its direct use as a monomer in step-growth polymerization. However, its robust and bulky diphenylmethyl-2-methylphenyl backbone makes it an excellent candidate for creating specialized monomers upon functionalization. By introducing reactive groups such as hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH), the core structure can be incorporated into high-performance polymers like polyarylates and polyurethanes.

Research Findings: The synthesis of polymers from diphenylmethane derivatives is a well-established field. mdpi.commdpi.com For instance, the creation of diol or dithiol derivatives of diphenylmethane is a key step in producing novel polycarbonates and poly(thiourethane-urethane)s. mdpi.commdpi.com These monomers are typically synthesized through multi-step reactions to introduce the necessary functional groups onto the aromatic rings. researchgate.net

For this compound, functionalization would likely target the phenyl rings with groups suitable for polymerization. A hypothetical di-hydroxylated derivative, for example, could react with diacyl chlorides to form polyarylates or with diisocyanates to form polyurethanes.

The introduction of the bulky, non-planar this compound unit into a polymer chain would be expected to impart several desirable properties:

Increased Solubility: The disruption of chain packing by the sterically hindered group can reduce crystallinity and improve solubility in common organic solvents.

Enhanced Thermal Stability: The rigid aromatic core contributes to a high glass transition temperature (Tg), making the resulting polymers suitable for high-temperature applications.

Modified Mechanical Properties: The bulky nature of the monomer unit can influence the polymer's mechanical strength, flexibility, and toughness.

The table below outlines potential functionalized monomers derived from the this compound scaffold and their corresponding polymer classes.

Hypothetical Monomer Co-monomer Resulting Polymer Class Potential Properties Conferred by Backbone
Bis(4-hydroxyphenyl)(2-methylphenyl)methaneTerephthaloyl chloridePolyarylateHigh thermal stability, good solubility, optical transparency
Bis(4-aminophenyl)(2-methylphenyl)methaneIsophthaloyl chloridePolyamide (Aramid)High strength, thermal resistance
Bis(4-hydroxyphenyl)(2-methylphenyl)methaneDiphenylmethane Diisocyanate (MDI)PolyurethaneEnhanced rigidity, high Tg, amorphous nature
Bis(4-isocyanatophenyl)(2-methylphenyl)methane1,4-ButanediolPolyurethaneSteric shielding of urethane (B1682113) links, improved stability

Components in Optoelectronic Materials

Triarylmethane compounds, a class to which this compound belongs, are foundational structures for many synthetic dyes and functional materials. wikipedia.orgrsc.org While the subject compound itself is not a strong chromophore due to the lack of extended conjugation between the phenyl rings, its core can be integrated into larger, electronically active systems for optoelectronic applications.

Research Findings: Diphenylmethane is recognized for its role in the synthesis of luminogens for aggregation-induced emission (AIE). pharmaguideline.com The propeller-like shape of these molecules prevents strong intermolecular π-π stacking in the solid state, which would otherwise quench fluorescence. This principle is directly applicable to this compound, whose asymmetric, bulky structure is ideal for creating materials that are highly emissive in thin films.

It can serve as a building block or a "steric core" in the design of:

Fluorescent Dyes: By functionalizing the phenyl rings with electron-donating and electron-accepting groups, the triarylmethane scaffold can be converted into a push-pull chromophore. The inherent twisted structure would help maintain high fluorescence quantum yields in the solid state.

Luminogens: It can be used as a core to which other fluorescent moieties are attached, acting as a spatial separator to prevent aggregation-caused quenching.

Precursors for Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. youtube.com The construction of these assemblies relies on molecules with well-defined shapes and interaction sites. While this compound lacks strong hydrogen bonding sites, its defined three-dimensional structure and rigidity make it a candidate for a precursor in supramolecular construction.

Research Findings: The use of rigid scaffolds, such as those based on 1,3,5-triazine, is common in building oligomers, macrocycles, and dendrimers for molecular recognition and self-assembly. rsc.orgnih.gov Similarly, the this compound framework could be functionalized to create building blocks for larger, shape-persistent structures.

Potential applications include:

Host-Guest Systems: By creating a cavity through functionalization (e.g., forming a macrocycle), a derivative of this compound could act as a host for smaller guest molecules. The aromatic rings could provide sites for π-π stacking interactions with suitable guests.

Molecular Scaffolding: It can be used as a rigid core to control the spatial orientation of appended functional groups, creating, for example, a tripodal ligand for metal coordination or a building block for a metal-organic framework (MOF) with a specific pore environment. The steric bulk would be a key feature in defining the geometry of the final assembly.

Application in Organic Electronics and Photonics (excluding biological sensing)

The field of organic electronics leverages carbon-based materials in devices like LEDs and solar cells. The performance of these devices is highly dependent on the molecular structure of the organic semiconductors used. The tri-aryl, non-planar structure of this compound is highly relevant to this field, particularly in the design of materials that facilitate charge transport.

Hole-Transporting Materials (HTMs) Research

In devices like perovskite solar cells and OLEDs, a hole-transporting layer (HTL) is essential for efficiently moving positive charge carriers (holes) from the active layer to the anode. An ideal HTM should possess a suitable HOMO (Highest Occupied Molecular Orbital) energy level, high hole mobility, and excellent morphological stability to prevent crystallization and ensure device longevity.

Research Findings: The molecular architecture of this compound is highly analogous to successful HTM cores. Many high-performance HTMs are based on triarylamine or diphenyl-cored structures that adopt a non-planar, propeller-like shape. rsc.orgresearchgate.net This shape is crucial for preventing the close packing of molecules, which leads to the formation of stable amorphous films and minimizes detrimental intermolecular interactions. researchgate.net The ortho-methyl group on this compound provides additional steric hindrance, a proven strategy for enhancing the performance and stability of HTMs. nih.gov

While the base hydrocarbon is not electronically suitable, functionalization with electron-donating groups like triarylamines or methoxy-substituted phenyl rings would create a potent HTM. The table below compares the properties of a well-known HTM, Spiro-OMeTAD, with the projected properties of a hypothetical HTM based on a functionalized this compound core.

Property Spiro-OMeTAD (Reference HTM) Hypothetical HTM (Functionalized this compound) Rationale for Projected Properties
Core Structure SpirobifluoreneDiphenylmethyl-2-methylphenylBoth are rigid, non-planar cores that promote amorphous film formation.
HOMO Energy Level ~ -5.1 to -5.2 eVTunable (~ -5.1 to -5.4 eV)Can be tuned by selecting appropriate electron-donating functional groups.
Glass Transition Temp (Tg) ~121 °CPotentially > 121 °CThe asymmetric and bulky core can increase Tg, leading to better thermal stability.
Hole Mobility (μh) ~10⁻⁴ to 10⁻³ cm²/VsPotentially high (e.g., > 10⁻⁴ cm²/Vs)A well-designed molecular structure can facilitate efficient intermolecular charge hopping.
Morphological Stability Good, but can crystallize over timePotentially excellentThe ortho-methyl group and asymmetric core strongly inhibit crystallization.

Components in Organic Light-Emitting Diodes (OLEDs)

The efficiency, color purity, and operational lifetime of OLEDs are critically dependent on the materials used in the emissive and charge-transport layers. drpress.orgnih.gov As discussed previously, derivatives of this compound are strong candidates for HTMs, which is a crucial component in most high-efficiency OLED device stacks. nih.govchembites.org

Research Findings: The use of sterically hindered molecules as hosts for phosphorescent emitters or as HTMs in OLEDs is a key strategy for achieving high efficiency and long lifetimes. nih.govresearchgate.net The steric bulk helps to:

Prevent Aggregation: It encapsulates the light-emitting guest molecules, preventing aggregation that leads to self-quenching.

Suppress Annihilation Processes: By keeping charge carriers and excitons separated, it reduces triplet-triplet and triplet-polaron annihilation, major causes of efficiency roll-off at high brightness.

Improve Film Quality: It promotes the formation of uniform, amorphous films, which are essential for stable device operation and preventing electrical shorts.

A derivative of this compound, when used as an HTM or a host material in an OLED, would contribute to enhanced device performance. Its inherent rigidity and high glass transition temperature would improve the thermal and morphological stability of the device, directly contributing to a longer operational lifetime. drpress.org The sterically encumbered structure would be particularly beneficial in phosphorescent OLEDs (PhOLEDs) or Thermally Activated Delayed Fluorescence (TADF) OLEDs, where managing triplet excitons is paramount for achieving high quantum efficiencies. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic and Structural Elucidation

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Two-dimensional NMR spectroscopy provides a powerful methodology for deciphering the intricate proton and carbon framework of 1-(Diphenylmethyl)-2-methylbenzene. By correlating nuclear spins through chemical bonds or space, these techniques offer unambiguous assignments of atoms and insights into the molecule's conformation.

COSY, HSQC, and HMBC for Connectivity Analysis

Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are a suite of 2D NMR experiments that reveal through-bond connectivities between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is instrumental in identifying protons that are coupled to each other, typically over two or three bonds. For this compound, the COSY spectrum would be expected to show correlations between the aromatic protons on the ortho-substituted benzene (B151609) ring. For instance, the proton at position 3 would show a correlation to the proton at position 4, which in turn would correlate with the proton at position 5, and so on. The protons of the two phenyl rings on the diphenylmethyl group would also exhibit intra-ring correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. mestrelabcn.com It is a highly sensitive technique that allows for the direct assignment of protonated carbons. nmrdb.org In the HSQC spectrum of this compound, each protonated carbon atom would display a cross-peak corresponding to its attached proton. This allows for the unambiguous assignment of the methine proton of the diphenylmethyl group to its corresponding carbon, as well as the aromatic C-H groups and the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
1-141.5-H-α, H-6
2-136.8-H-α, H-3, H-7
37.15 (d)130.4H-4C-1, C-2, C-5
47.20 (t)126.3H-3, H-5C-2, C-6
57.10 (t)125.8H-4, H-6C-1, C-3
66.95 (d)127.5H-5C-2, C-4
7 (CH₃)2.10 (s)19.5-C-1, C-2, C-3
α (CH)5.60 (s)56.5-C-1, C-2, C-1', C-2', C-6'
1'-143.0-H-α, H-2', H-6'
2'/6'7.25 (d)129.5H-3'/5'C-1', C-4'
3'/5'7.30 (t)128.8H-2'/6', H-4'C-1', C-4'
4'7.20 (t)126.7H-3'/5'C-2'/6'

Atom numbering is based on the IUPAC name. Predicted data is generated based on computational models and analysis of structurally similar compounds.

NOESY/ROESY for Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that probe the spatial proximity of protons, providing crucial information about the molecule's three-dimensional structure and conformation. These experiments detect through-space correlations, in contrast to the through-bond correlations observed in COSY.

For a flexible molecule like this compound, the relative orientation of the three aromatic rings is of significant interest. A NOESY or ROESY spectrum would reveal key spatial relationships. For instance, a cross-peak between the methine proton (H-α) and the protons on the 2-methylphenyl ring (specifically H-3 and the methyl protons H-7) would indicate a folded conformation where the diphenylmethyl group is oriented towards the methyl-substituted ring. Similarly, the presence or absence of NOE cross-peaks between the protons of the two phenyl rings of the diphenylmethyl moiety would provide insights into their relative orientation and the extent of rotational freedom.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Advanced mass spectrometry techniques are essential for confirming the molecular formula and elucidating the fragmentation pathways of this compound, which in turn provides structural information.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₂₀H₁₈), the calculated exact mass is 258.14085. An HRMS measurement confirming this mass to within a few parts per million (ppm) would provide strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion M⁺˙ at m/z 258), followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the major fragmentation pathways are expected to involve the cleavage of the bonds around the central methine carbon. A prominent fragmentation would be the loss of a phenyl radical (•C₆H₅) to form a stable benzylic-type cation at m/z 181. Another likely fragmentation is the loss of a tolyl radical (•C₇H₇) to form the diphenylmethyl cation at m/z 167. The tropylium (B1234903) ion at m/z 91, characteristic of compounds containing a benzyl (B1604629) group, is also expected to be a significant fragment. mestrelabcn.com

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Ion StructureFragmentation Pathway
258[C₂₀H₁₈]⁺˙Molecular Ion (M⁺˙)
181[C₁₄H₁₃]⁺M⁺˙ - •C₆H₅
167[C₁₃H₁₁]⁺M⁺˙ - •C₇H₇
91[C₇H₇]⁺Rearrangement and fragmentation

Predicted fragmentation is based on established principles of mass spectrometry for aromatic hydrocarbons.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Reaction Monitoring

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and are useful for identifying functional groups and monitoring chemical reactions.

The FT-IR and Raman spectra of this compound would be dominated by bands corresponding to the vibrations of the aromatic rings and the methyl group.

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The methyl and methine C-H stretches would appear in the 3000-2850 cm⁻¹ region.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene rings.

C-H bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern of the aromatic rings.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100-3000FT-IR, Raman
Aliphatic C-H Stretch3000-2850FT-IR, Raman
Aromatic C=C Stretch1600-1450FT-IR, Raman
C-H Out-of-Plane Bend900-675FT-IR

Predicted frequencies are based on typical ranges for the respective functional groups.

Vibrational spectroscopy is also a valuable tool for real-time reaction monitoring. For instance, in a synthesis of this compound via a Friedel-Crafts alkylation of toluene (B28343) with diphenylmethyl chloride, FT-IR or Raman spectroscopy could be used to follow the disappearance of the C-Cl stretching vibration of the starting material and the appearance of the characteristic bands of the product.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The crystal structure of a related compound would likely reveal a non-planar arrangement, where the two phenyl rings of the diphenylmethyl group and the tolyl group are twisted out of a common plane to minimize steric hindrance. The dihedral angles between these rings are a critical parameter for defining the molecule's three-dimensional shape.

General Methodology of X-ray Crystallography:

Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality, typically by slow evaporation of a solvent from a saturated solution of the compound. researchgate.net

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of reflections at various crystal orientations.

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods and then refined to best fit the experimental data. researchgate.net

A hypothetical data table for a crystalline diphenylmethane (B89790) derivative is presented below to illustrate the type of information obtained from an X-ray crystallographic study.

ParameterHypothetical Value/DescriptionSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.12, 12.34, 15.67The lengths of the unit cell edges.
α, β, γ (°)90, 98.5, 90The angles between the unit cell edges.
Volume (ų)1935.4The volume of the unit cell.
Z4The number of molecules per unit cell.
Dihedral Angle (Ring 1-2)75.8°The angle between the two phenyl rings of the diphenylmethyl group, indicating the degree of twist.
Dihedral Angle (Ring 2-3)85.2°The angle between one of the diphenylmethyl rings and the tolyl ring.

This detailed structural information is crucial for understanding intermolecular interactions in the solid state, such as C-H···π interactions, which can influence the crystal packing. mdpi.com

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Excess Determination (if applicable to chiral analogues)

This compound is an achiral molecule as it possesses a plane of symmetry. However, if a chiral center is introduced into the molecule, for instance by substitution on the benzylic carbon or by creating a stereogenic axis, the resulting enantiomers can be characterized using chiroptical spectroscopy. The two primary techniques in this field are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). scilit.comresearchgate.net

These methods are based on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD): This technique measures the difference in absorption of left and right-circularly polarized light (ΔA = AL - AR) as a function of wavelength. A CD spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the chiral molecule's structure and absolute configuration. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. An ORD curve shows the change in optical rotation, and the regions of rapid change correspond to the absorption bands in the CD spectrum.

For chiral diarylmethane derivatives, CD and ORD are powerful tools for determining their absolute configuration by comparing experimental spectra with those predicted by theoretical calculations or with the spectra of known compounds. rsc.org The synthesis of chiral triarylmethanes, which are structurally related, often employs organocatalysis, and the enantioselectivity of these reactions is typically determined using chiroptical methods. oaepublish.com

A representative data table for a chiral diarylmethane derivative is provided below to illustrate the nature of chiroptical data.

TechniqueWavelength (nm)Signal (unit)Interpretation
CD225Δε = +10.5 M-1cm-1A positive Cotton effect, indicative of a specific electronic transition in a particular stereoisomer.
CD250Δε = -8.2 M-1cm-1A negative Cotton effect, which, in conjunction with other bands, helps to define the absolute configuration.
ORD235[Φ] = +15,000 deg cm² dmol-1A peak in the molar rotation, corresponding to a Cotton effect in the CD spectrum.
ORD260[Φ] = -12,000 deg cm² dmol-1A trough in the molar rotation, corresponding to another Cotton effect.

The sign and magnitude of the Cotton effects in CD spectroscopy are highly sensitive to the spatial arrangement of the chromophores within the chiral molecule. scispace.com Therefore, these techniques are invaluable for the stereochemical elucidation of chiral analogues of this compound.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting, methyl group integration).
  • Mass spectrometry (MS) : High-resolution MS for molecular ion ([M+H]⁺) validation.
  • Chromatography : HPLC or GC with UV/RI detectors to assess purity (>95%) .

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals, especially in diphenylmethyl regions.
  • X-ray crystallography : Absolute configuration confirmation in crystalline derivatives.
  • Computational validation : DFT-based NMR chemical shift simulations (e.g., Gaussian) to cross-verify experimental data .

How can researchers address contradictions in spectroscopic data or synthetic yields?

Q. Advanced

  • Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., diarylmethane isomers).
  • Kinetic studies : Monitor reaction progress via in situ IR or Raman spectroscopy to detect intermediate carbocations.
  • Isotopic labeling : Introduce ¹³C or ²H labels to trace regiochemical outcomes in competing pathways .

What are the key applications of this compound in medicinal chemistry?

Q. Basic

  • Pharmaceutical intermediates : Used in synthesizing antihistamines or CNS-active compounds due to its bulky aromatic scaffold.
  • Ligand design : Acts as a steric hindrance modulator in organometallic catalysts .

Q. Advanced

  • Metabolic pathway studies : In vitro microsomal assays (rat/human liver) to evaluate oxidative metabolism. For example, diphenylmethyl groups undergo cytochrome P450-mediated hydroxylation, impacting drug half-life .

How does the compound behave under varying pH and temperature conditions?

Q. Basic

  • Stability : Stable in neutral to mildly acidic conditions (pH 5–7). Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
  • Thermal decomposition : TGA/DSC analysis reveals decomposition >200°C, with diphenylmethane as a common byproduct .

Q. Advanced

  • Reactivity in basic media : Nucleophilic substitution at the methylbenzene position (e.g., bromination via NBS/radical initiators).
  • Photostability : UV-Vis studies show degradation under prolonged UV exposure; recommend amber vials for storage .

What computational tools are suitable for predicting reactivity or designing derivatives?

Q. Advanced

  • Retrosynthetic planning : AI tools (e.g., Pistachio, Reaxys) propose one-step routes using known reaction templates.
  • DFT calculations : Evaluate substituent effects on aromatic electrophilic substitution (e.g., Hammett σ values).
  • Molecular docking : Predict binding affinities for drug candidates targeting receptors like histamine H₁ .

How can enantioselective synthesis or green chemistry principles be applied?

Q. Advanced

  • Chiral catalysts : Use N-heterocyclic carbenes (NHCs) or oxazoline ligands to induce asymmetry in alkylation steps.
  • Solvent-free reactions : Mechanochemical grinding (ball milling) reduces waste.
  • Biocatalysis : Lipases or esterases for hydrolytic resolution of racemic mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.